molecular formula C19H20FN3O2S B563742 tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate CAS No. 1076199-69-3

tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate

Cat. No. B563742
M. Wt: 373.446
InChI Key: XNKVZPQFQCXPED-UHFFFAOYSA-N
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Description

“tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate” is a chemical compound . It is also known by its CAS Number 1076199-69-3 .


Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps . The exact details of the synthesis process are proprietary and may vary depending on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, which is C19H20FN3O2S . The structure can be further analyzed using various techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions under which the reactions are carried out . More research is needed to fully understand the chemical reactions of this compound.


Physical And Chemical Properties Analysis

This compound has specific physical and chemical properties, including its melting point, boiling point, and density . These properties can be measured using standard laboratory techniques .

Scientific Research Applications

Medicinal Chemistry Applications

A series of 2-aminopyrimidines, closely related to the tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate structure, were synthesized as ligands for the histamine H4 receptor. These compounds, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed potent in vitro activity and acted as anti-inflammatory agents in animal models, indicating the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Another study focused on the lead selection of a new aminomethylphenol, JPC-3210, for malaria treatment and prevention. This research highlighted the structure-activity relationship studies of pyridine and pyrimidine analogs, demonstrating superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines (Chavchich et al., 2016).

Material Science Applications

Pyrimidine-containing β-iminoenolate difluoroboron complexes, involving tert-butyl groups, were synthesized and identified as non-traditional π-gelators and mechanofluorochromic dyes. These complexes exhibited reversible mechanofluorochromic behavior and could be used as "turn-off" fluorescent sensors, showcasing their potential in designing multi-stimuli-responsive soft materials (Mi et al., 2018).

Synthesis and Characterization

The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines were explored, leading to compounds with potential antibacterial properties. This research provides insights into the synthesis routes and biological activity of thieno[2,3-d]pyrimidine derivatives, indicating their importance in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Future Directions

The future directions for research on this compound are vast. It could be used in a variety of applications, including pharmaceuticals . More research is needed to fully understand the potential uses of this compound.

properties

IUPAC Name

tert-butyl 2-[[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-11-9-13-16(12-7-5-6-8-14(12)20)22-18(23-17(13)26-11)21-10-15(24)25-19(2,3)4/h5-9H,10H2,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKVZPQFQCXPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2S1)NCC(=O)OC(C)(C)C)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652502
Record name tert-Butyl N-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate

CAS RN

1076199-69-3
Record name N-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]glycine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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